molecular formula C17H20N2O3 B5838863 N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B5838863
M. Wt: 300.35 g/mol
InChI Key: VJIXRXXKKDRDGL-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(1E)-1-(bicyclo[221]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of a bicyclic ketone with a hydrazide derivative. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common reagents used in this synthesis include hydrazine derivatives and aldehydes or ketones with the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(bicyclo[2.2.1]hept-2-yl)ethylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(E)-1-(2-bicyclo[2.2.1]heptanyl)ethylideneamino]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-10(14-7-11-2-3-12(14)6-11)18-19-17(20)13-4-5-15-16(8-13)22-9-21-15/h4-5,8,11-12,14H,2-3,6-7,9H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIXRXXKKDRDGL-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC2=C(C=C1)OCO2)C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=C(C=C1)OCO2)/C3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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